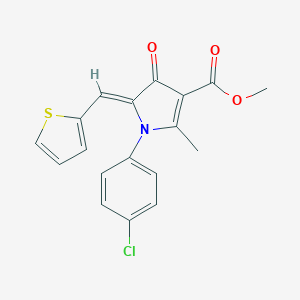
methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as THP or Thieno[3,2-c]pyrrole-4,6-dione, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
Methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is believed to exert its effects by binding to specific target proteins and modulating their activity. For example, it has been shown to inhibit the interaction between the transcription factor c-Myc and its binding partner Max, which plays a key role in the development of cancer. methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to modulate the activity of various enzymes, including proteases and kinases.
Biochemical and Physiological Effects:
methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the modulation of immune function. It has also been shown to have anti-inflammatory effects, potentially through the inhibition of the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate for lab experiments is its high potency, which allows for the use of low concentrations of the compound. It is also relatively stable and easy to handle. However, methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate can be difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate, including the investigation of its potential as a therapeutic agent for various diseases, the development of new synthetic methods for the compound, and the exploration of its interactions with specific target proteins. Additionally, the use of methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate as a fluorescent probe for cellular imaging could be further optimized and expanded.
Méthodes De Synthèse
The synthesis of methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate involves the condensation of 2-thienylmethylamine with ethyl acetoacetate, followed by cyclization and esterification. The resulting product is a yellow crystalline powder with a molecular weight of 396.88 g/mol and a melting point of 180-182°C.
Applications De Recherche Scientifique
Methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have a range of potential applications in scientific research, including as an inhibitor of protein-protein interactions, a modulator of enzyme activity, and a fluorescent probe for cellular imaging. It has also been investigated for its potential anti-cancer and anti-inflammatory properties.
Propriétés
Nom du produit |
methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Formule moléculaire |
C18H14ClNO3S |
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
methyl (5Z)-1-(4-chlorophenyl)-2-methyl-4-oxo-5-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO3S/c1-11-16(18(22)23-2)17(21)15(10-14-4-3-9-24-14)20(11)13-7-5-12(19)6-8-13/h3-10H,1-2H3/b15-10- |
Clé InChI |
AUSRNKVHPZSTFD-GDNBJRDFSA-N |
SMILES isomérique |
CC1=C(C(=O)/C(=C/C2=CC=CS2)/N1C3=CC=C(C=C3)Cl)C(=O)OC |
SMILES |
CC1=C(C(=O)C(=CC2=CC=CS2)N1C3=CC=C(C=C3)Cl)C(=O)OC |
SMILES canonique |
CC1=C(C(=O)C(=CC2=CC=CS2)N1C3=CC=C(C=C3)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-2-(4-bromoanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298942.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298943.png)
![(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298945.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298946.png)
![N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B298948.png)
![2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298951.png)
![2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide](/img/structure/B298953.png)
![2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B298954.png)
![3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298955.png)

![2-[3-({3-cyclohexyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B298959.png)

![methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298964.png)
![2-(9-anthrylmethylene)-5-(4-isopropylphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B298965.png)